molecular formula C13H18ClN3O2 B1499228 tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1057338-27-8

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B1499228
CAS No.: 1057338-27-8
M. Wt: 283.75 g/mol
InChI Key: OWQQLMMARYLDAW-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a complex organic compound notable for its application in various fields of scientific research. Its unique structural features include a pyrimido[4,5-d]azepine ring system, which is fused with a chlorine atom at position 4 and a tert-butyl ester group at position 7. The compound's molecular architecture endows it with significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves a multi-step process starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions: : Starting from a suitably substituted diamine and diketone, cyclization reactions are employed to form the fused ring system.

  • Halogenation: : Chlorine is introduced via halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

  • Esterification: : The tert-butyl ester group is introduced through esterification, usually involving tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow processes to optimize yield and efficiency. These methods often incorporate automated reaction monitoring and control systems to maintain precise conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically forming more complex derivatives or altering the oxidation state of the nitrogen atoms in the ring system.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups, often employing hydrogenation catalysts like palladium on carbon.

  • Substitution: : The chlorine atom at position 4 can be a site for nucleophilic substitution reactions, introducing various substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Sodium methoxide, potassium tert-butoxide.

Major Products

The reactions can lead to the formation of derivatives with altered electronic properties, potentially enhancing the compound's utility in various applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is utilized as a building block for synthesizing complex molecules. Its reactivity and structural versatility make it valuable in the development of novel organic compounds.

Biology

Biologically, the compound has shown promise in various assays, demonstrating potential anti-inflammatory, antiviral, and anticancer activities. These properties are attributed to its ability to interact with specific molecular targets and pathways.

Medicine

In medicinal chemistry, the compound is explored for drug development. Its unique structure serves as a scaffold for designing pharmaceuticals aimed at treating various diseases.

Industry

Industrial applications include the synthesis of specialty chemicals and advanced materials, leveraging the compound's chemical reactivity and stability under various conditions.

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological activities. The compound's pyrimido[4,5-d]azepine core is critical in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimido[4,5-d]azepine Derivatives: : Compounds with similar fused ring systems but different substituents.

  • Chlorinated Heterocycles: : Compounds like 4-chloro-quinolines and 4-chloro-benzodiazepines.

Uniqueness

What sets tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate apart is its combination of a tert-butyl ester group and a chlorine atom within a pyrimido[4,5-d]azepine framework

Conclusion

This compound is a fascinating compound with significant implications for scientific research. Its complex synthesis, diverse reactivity, and broad applications underscore its value as a versatile tool in advancing knowledge and developing new technologies.

Properties

IUPAC Name

tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQLMMARYLDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653601
Record name tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057338-27-8
Record name tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-hydroxy-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate (4.3 g, 16.2 mmol) and POCl3 (2.3 ml) in toluene (30 mL) is heated at 90° C. for 1 hr. The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml) are added to the residue. NaHCO3 is carefully added until the pH of the aqueous layer is greater than 7. The layers are separated and the aqueous layer is extracted with EtOAc (2×30 ml). The combined extracts are washed with brine (50 ml) and dried (Na2SO4), and the solvent is evaporated. Flash column purification of the residue with EtOAc/hexane (6:1) provides the title compound as a light yellow solid.
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
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tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

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